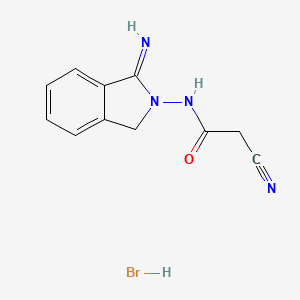
2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and carbonyl functional groups makes this compound highly reactive and versatile in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for cyanoacetamides often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents can be tailored to improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide can undergo various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, ketones, and various nucleophiles. Reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reactions .
Major Products Formed
The major products formed from these reactions are typically heterocyclic compounds, such as thiophenes, pyrazoles, and pyridines, which have significant biological and pharmacological activities .
Scientific Research Applications
2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide involves its interaction with various molecular targets and pathways. The cyano and carbonyl functional groups enable the compound to form strong interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2-nitrophenyl)acetamide: This compound has similar reactivity due to the presence of cyano and carbonyl groups but differs in its biological activities.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: This compound is used in the synthesis of thiazole, pyrazole, and pyridine derivatives and has significant biological activities.
Uniqueness
2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide is unique due to its specific structure, which allows it to form a wide range of heterocyclic compounds with diverse biological activities. Its versatility in chemical synthesis and potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-cyano-N-(3-imino-1H-isoindol-2-yl)acetamide;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O.BrH/c12-6-5-10(16)14-15-7-8-3-1-2-4-9(8)11(15)13;/h1-4,13H,5,7H2,(H,14,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZDCYXPNUWPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1NC(=O)CC#N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














